molecular formula C12H12N2O4 B2415577 tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate CAS No. 1824170-57-1

tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B2415577
CAS No.: 1824170-57-1
M. Wt: 248.238
InChI Key: MLRUXAIJTMBAAH-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O4 It is a derivative of pyridine and contains a pyrrolo[3,4-c]pyridine core structure

Properties

IUPAC Name

tert-butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(2,3)18-11(17)14-9(15)7-4-5-13-6-8(7)10(14)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRUXAIJTMBAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl esters. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyridine core. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate: shares similarities with other pyridine derivatives and heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific tert-butyl ester group and the unique arrangement of the pyrrolo[3,4-c]pyridine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C12H13N2O4
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 181269-69-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrrolidine ring followed by the introduction of the carboxylate group. Specific synthetic routes may vary based on the desired yield and purity.

Antioxidant Properties

Research indicates that compounds related to the pyrrolo[3,4-c]pyridine structure exhibit significant antioxidant activities. For instance, derivatives have shown efficacy against reactive oxygen species (ROS), which are implicated in various diseases.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit several enzymes:

  • Acetylcholinesterase (AChE) : Inhibition values range from KiK_i = 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
  • Carbonic Anhydrases (hCA I and II) : Inhibition values range from KiK_i = 1.47 ± 0.37 nM to 10.06 ± 2.96 nM for hCA I and KiK_i = 3.55 ± 0.57 nM to 7.66 ± 2.06 nM for hCA II .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity, suggesting potential as a lead compound for further development in antimicrobial therapies.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 72.93% at a concentration of 25 µg/mL , indicating strong antioxidant potential.

Case Study 2: Enzyme Inhibition Profile

In a comparative study on enzyme inhibition, tert-butyl derivatives were tested against AChE and carbonic anhydrases. The results highlighted that certain modifications to the pyrrolo structure significantly enhanced inhibitory potency, making these derivatives suitable candidates for drug development targeting neurodegenerative diseases .

Data Tables

Biological ActivityMeasurement MethodResults
Antioxidant ActivityDPPH Scavenging Assay72.93% at 25 µg/mL
AChE InhibitionEnzyme AssayKiK_i = 3.07 - 87.26 nM
hCA I InhibitionEnzyme AssayKiK_i = 1.47 - 10.06 nM
hCA II InhibitionEnzyme AssayKiK_i = 3.55 - 7.66 nM

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